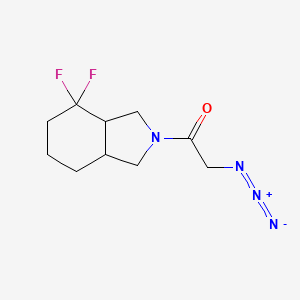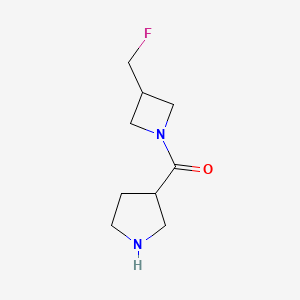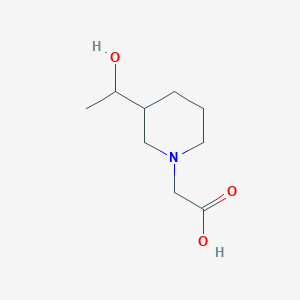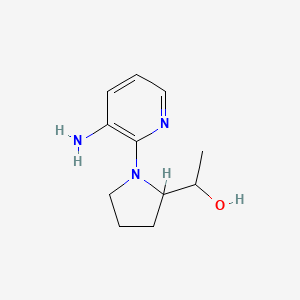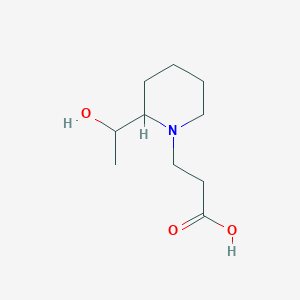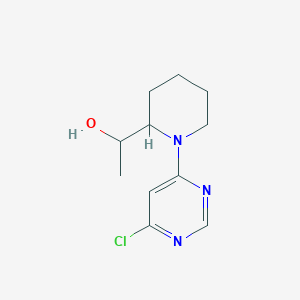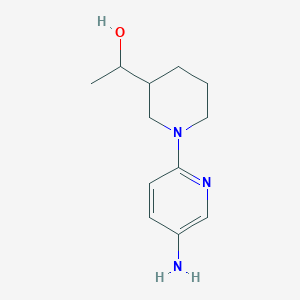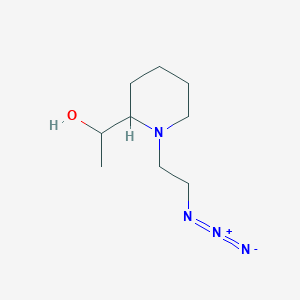
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H19ClN2O and its molecular weight is 230.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Cyproconazole : A study on the crystal structure of cyproconazole, a conazole fungicide with a slightly different chemical structure but potentially relevant due to the similarity in functional groups. The study discusses the dihedral angles between different rings in the molecule and interactions forming columns along the a-axis, which could be relevant to understanding the structural properties of related compounds (Kang, Kim, Kwon, & Kim, 2015).
Metabolism and Detoxification Pathways
- Detoxication Pathways of Chloroprene : Although focusing on chloroprene, this research might offer insights into the metabolism and detoxification pathways of related chlorinated compounds. It examines how chloroprene is metabolized into various metabolites, including epoxides and chlorinated aldehydes and ketones, in liver microsomes (Munter, Cottrell, Golding, & Watson, 2003).
Synthetic Applications
- Synthesis and Application in Catalysis : Describes the synthesis of silica-coated magnetic nanoparticles modified with piperazine, potentially relevant due to the use of piperazine structures in the compound of interest. The catalytic activity of these nanoparticles in synthesizing certain compounds underlines the utility of such structures in facilitating chemical reactions (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Bioactivation Studies
- Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : Investigates the bioactivation of a specific metabolite of 1,3-butadiene, which could provide comparative insights into how similar chlorinated compounds might undergo metabolic transformation and their potential toxicity or bioactivity profiles (Wang, Yu, Luan, An, Yin, & Zhang, 2018).
Properties
IUPAC Name |
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-2-10(12)11(15)14-7-5-13(6-8-14)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPFRZKSJRAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


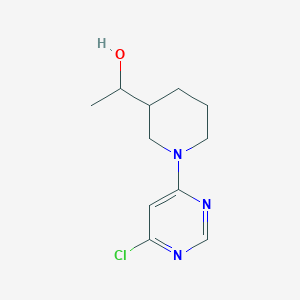
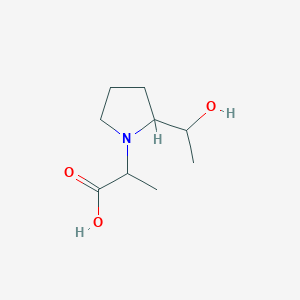
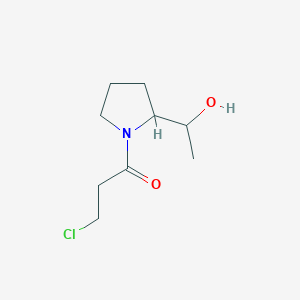
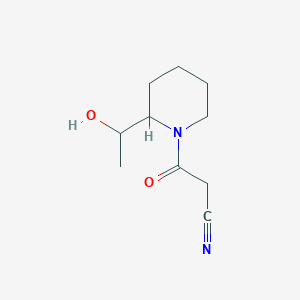
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
